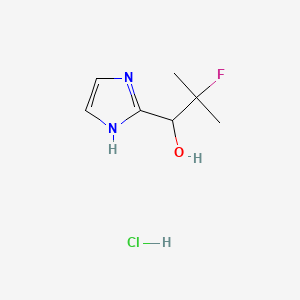

2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride

Description

2-Fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride is a fluorinated imidazole derivative with a hydrochloride salt. The compound features a 1H-imidazole ring substituted at the 2-position with a branched propanol chain containing a fluorine atom and a methyl group. This structural motif is significant in medicinal chemistry, as imidazole derivatives are known for their roles in enzyme inhibition (e.g., antifungal or antiviral agents) and fluorination often enhances metabolic stability and bioavailability .

Properties

Molecular Formula |

C7H12ClFN2O |

|---|---|

Molecular Weight |

194.63 g/mol |

IUPAC Name |

2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C7H11FN2O.ClH/c1-7(2,8)5(11)6-9-3-4-10-6;/h3-5,11H,1-2H3,(H,9,10);1H |

InChI Key |

UCYMHZOYXGKKNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C1=NC=CN1)O)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Hydroxylation and Methylation: The hydroxyl and methyl groups can be introduced through standard organic synthesis techniques, such as Grignard reactions or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride can undergo various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride with two closely related imidazole derivatives from the evidence, highlighting molecular features and substituent effects:

*Note: Molecular weight calculated based on atomic composition (C:8, H:13, Cl:1, F:1, N:2, O:1).

Key Observations:

Substituent Effects on Solubility: The target compound’s propanol group and fluorine atom likely improve aqueous solubility compared to the phenyl-containing analog in , which has higher lipophilicity. The acetic acid derivative exhibits even greater hydrophilicity due to its ionizable carboxylic acid group.

Bioactivity Implications :

- Fluorination in the target compound and the difluoromethyl analog may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets.

- The ketone group in could serve as a reactive site for further chemical modifications.

Molecular Weight Trends :

- The target compound’s intermediate molecular weight (~210.65) positions it between the smaller acetic acid derivative (192.22) and the bulkier phenyl-substituted compound (272.68).

Research Findings and Hypotheses

While direct pharmacological or physicochemical data for the target compound are absent in the provided evidence, insights can be extrapolated from structural analogs:

- Synthetic Utility : Fluorinated imidazoles are often intermediates in drug synthesis. For example, the difluoromethyl analog is listed as a pharmaceutical intermediate, suggesting the target compound may have similar applications.

- Stability: The hydrochloride salt form (common to all three compounds) improves crystallinity and shelf-life, as noted in intermediates cataloged by Hairui Chem .

- Biological Activity : Imidazole derivatives with fluorine or methyl groups are frequently explored as antifungal agents or kinase inhibitors. The target compound’s branched fluorinated chain may optimize steric interactions in enzyme binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.